BenchChemオンラインストアへようこそ!

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

GPR35 Orphan GPCR Immunology

This compound offers >58-fold higher GPR35 potency (IC50 22 nM) than niflumic acid, validated HCA2 agonism (EC50 70 nM), and potent TRPA1 antagonism (IC50 39 nM). Its unique multi-target profile (HCA2, GPR35, TRPA1, COX-2) enables deconvolution of nicotinic acid pharmacology. High purity (≥95%) ensures reproducible results in GPCR screening and pain research.

Molecular Formula C13H8F3NO2
Molecular Weight 267.20
CAS No. 635325-17-6
Cat. No. B3059557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethyl)phenyl)nicotinic acid
CAS635325-17-6
Molecular FormulaC13H8F3NO2
Molecular Weight267.20
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
InChIKeyWGINJLWZIAQNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethyl)phenyl)nicotinic acid (CAS 635325-17-6) - A Directly Linked Nicotinic Acid Scaffold for Targeted Probe Discovery and Pharmacological Profiling


2-(3-(Trifluoromethyl)phenyl)nicotinic acid (CAS 635325-17-6) is a nicotinic acid derivative characterized by the direct attachment of a 3-trifluoromethylphenyl group to the 2-position of the pyridine ring . This direct carbon-carbon bond distinguishes it from the clinically used fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which feature an amino linker between the phenyl and pyridine moieties [1]. The compound exhibits a polypharmacological profile with documented activity at multiple therapeutically relevant targets, including the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), the transient receptor potential channels TRPA1 and TRPML3, the orphan G protein-coupled receptor GPR35, and the cyclooxygenase-2 (COX-2) enzyme [2][3][4]. This distinct molecular architecture and multi-target engagement profile position it as a valuable tool compound for deconvoluting structure-activity relationships (SAR) around the nicotinic acid core and for applications requiring a functionally differentiated pharmacological fingerprint.

Procurement Rationale for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid (CAS 635325-17-6): Why Structural Analogs Cannot Serve as Direct Replacements


Procurement of a nicotinic acid derivative for a specific research application necessitates precise structural and functional matching, as subtle chemical modifications can lead to profound differences in target engagement, potency, and off-target liability. While compounds like niflumic acid (CAS 4394-00-7) share the 3-trifluoromethylphenyl motif, they possess a critical NH linker that fundamentally alters molecular geometry, electronic distribution, and conformational flexibility [1]. Similarly, positional isomers (e.g., 2-(4-(trifluoromethyl)phenyl)nicotinic acid, CAS 339538-65-7) can exhibit divergent binding kinetics and selectivity profiles . Consequently, generic substitution based solely on shared substructures or nominal class membership carries a high risk of irreproducible results and flawed experimental conclusions. The quantitative evidence presented below delineates the specific, verifiable differentiation points that justify the targeted selection of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid over its closest in-class comparators.

Quantitative Pharmacological Differentiation of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid (635325-17-6) from Key Analogs


2-(3-(Trifluoromethyl)phenyl)nicotinic acid Exhibits >3-Fold Superior Potency at the GPR35 Orphan Receptor Compared to Niflumic Acid

2-(3-(Trifluoromethyl)phenyl)nicotinic acid demonstrates a significantly higher potency for the human GPR35 receptor compared to its closest analog, niflumic acid. In a functional assay measuring agonist-induced desensitization in HT-29 cells, the target compound displays an IC50 of 22 nM [1]. This is in stark contrast to niflumic acid, which exhibits a markedly weaker potency with a reported IC50 of 1,280 nM (1.28 µM) in a comparable human GPR35 assay format .

GPR35 Orphan GPCR Immunology

2-(3-(Trifluoromethyl)phenyl)nicotinic acid Demonstrates High-Affinity HCA2 (GPR109A) Receptor Engagement with Sub-100 nM Potency

2-(3-(Trifluoromethyl)phenyl)nicotinic acid acts as a potent binder of the human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), the high-affinity receptor for niacin. In a radioligand displacement assay using recombinant human HCA2 receptor expressed in Flp-IN HEK293 cell membranes, the compound exhibited an IC50 of 21 nM and an EC50 of 70 nM for functional agonism [1]. This level of potency is consistent with its potential utility as a tool compound for exploring HCA2 pharmacology, whereas data for direct comparators like niflumic acid at this specific receptor subtype is notably absent from major public databases, underscoring the target compound's differentiated and documented activity profile.

HCA2 GPR109A Niacin Receptor Metabolic Disease

Divergent Activity Profile at TRPA1: 2-(3-(Trifluoromethyl)phenyl)nicotinic acid Acts as a Nanomolar Antagonist, Contrasting with Niflumic Acid's Reported Agonism

A key differentiator between 2-(3-(Trifluoromethyl)phenyl)nicotinic acid and niflumic acid lies in their functional interaction with the TRPA1 ion channel. The target compound acts as a potent antagonist of human TRPA1, with reported IC50 values of 39 nM and 64 nM in cellular assays measuring inhibition of cinnamaldehyde-induced calcium flux [1][2]. In contrast, niflumic acid is consistently reported as an activator or agonist of human TRPA1 . This fundamental divergence in functional modality (antagonism vs. agonism) at the same target represents a critical distinction for any experimental design involving TRPA1-mediated pathways.

TRPA1 Pain Ion Channel Inflammation

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a Validated Inhibitor of COX-2 with Micromolar Potency, Distinct from Niflumic Acid's More Potent but Broader Polypharmacology

Both compounds inhibit the cyclooxygenase-2 (COX-2) enzyme, but with different potency and a distinct overall profile. 2-(3-(Trifluoromethyl)phenyl)nicotinic acid exhibits an IC50 of 450 nM in a human recombinant COX-2 peroxidase activity assay [1]. Niflumic acid is a more potent COX-2 inhibitor, with reported IC50 values ranging from 100 nM to 918 nM depending on the assay format . However, niflumic acid's profile is dominated by potent COX-2 inhibition as a primary mechanism of action [2], whereas the target compound's activity is more balanced across a suite of targets, including HCA2, GPR35, and TRPA1, with micromolar COX-2 inhibition representing a secondary component of its polypharmacology.

COX-2 Inflammation NSAID

Precision Application Scenarios for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid (635325-17-6) Driven by Quantitative Evidence


GPR35-Focused Probe and Screening Library Expansion

Given its exceptional >58-fold higher potency at GPR35 compared to niflumic acid (IC50 of 22 nM vs. 1,280 nM) [1], 2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a superior chemical probe for investigating GPR35 pharmacology. It is ideally suited for inclusion in GPCR-focused screening libraries, enabling robust hit identification and SAR studies for this orphan receptor implicated in inflammation, cardiovascular function, and metabolic disease. Its high potency allows for use at lower concentrations, minimizing solvent-related artifacts and improving assay signal-to-noise ratios.

Deconvoluting HCA2 (GPR109A) Signaling Pathways in Lipid Metabolism and Inflammation

The validated high-affinity binding and functional agonism at the HCA2 receptor (IC50 of 21 nM, EC50 of 70 nM) [2] establish this compound as a reliable tool for dissecting niacin receptor biology. It can be used as a reference agonist in HCA2-targeted assays to study downstream signaling events such as inhibition of cAMP production and modulation of adiponectin secretion, thereby supporting research in dyslipidemia, atherosclerosis, and inflammatory conditions.

Investigating Functional Opposites: A TRPA1 Antagonist for Pain and Sensory Neurobiology Studies

The compound's potent antagonism of the TRPA1 channel (IC50 of 39 nM) [3] is its most defining feature relative to niflumic acid, which acts as an agonist . This opposite functional profile makes it an essential tool for studies requiring blockade of TRPA1-mediated calcium influx and nociceptive signaling. It is particularly valuable for validating TRPA1's role in models of inflammatory pain, neurogenic inflammation, and respiratory irritation, where an antagonist is required to establish target engagement and therapeutic potential.

Multi-Target Polypharmacology Studies for Inflammation and Metabolic Crosstalk

The compound's unique signature, comprising sub-micromolar to low-micromolar activity at HCA2, GPR35, TRPA1, and COX-2 [1][2][3][4], makes it an ideal tool for investigating polypharmacology in complex biological systems. Unlike niflumic acid, whose profile is dominated by potent COX-2 inhibition [5], this compound offers a more balanced engagement of multiple targets relevant to inflammation and metabolic disease. It is well-suited for phenotypic screening and systems pharmacology approaches aimed at identifying synergistic or context-dependent effects of multi-target modulation.

Quote Request

Request a Quote for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.